molecular formula C10H9FN2O2S B2532737 1-Benzylpyrazole-4-sulfonyl fluoride CAS No. 2138248-24-3

1-Benzylpyrazole-4-sulfonyl fluoride

Cat. No.: B2532737
CAS No.: 2138248-24-3
M. Wt: 240.25
InChI Key: BZYPJUVCCSREEA-UHFFFAOYSA-N
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Description

1-Benzylpyrazole-4-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a sulfonyl fluoride group. The unique structure of this compound imparts it with distinct chemical properties, making it a valuable tool in medicinal chemistry, chemical biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrazole-4-sulfonyl fluoride can be synthesized through several synthetic routesThe reaction typically proceeds under mild conditions, using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of phase transfer catalysts can also improve the efficiency of the fluoride introduction step .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzylpyrazole-4-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of target enzymes, making the compound a valuable tool in enzyme inhibition studies .

Comparison with Similar Compounds

1-Benzylpyrazole-4-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for a broader range of applications in medicinal chemistry and chemical biology .

Properties

IUPAC Name

1-benzylpyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPJUVCCSREEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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